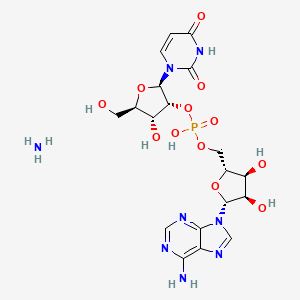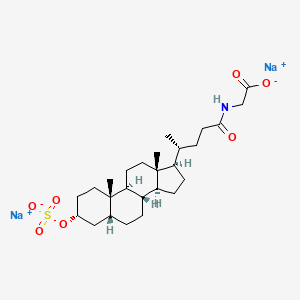![molecular formula C9H8N2 B13806420 1,2-Dihydroazeto[1,2-a]benzimidazole CAS No. 223600-06-4](/img/structure/B13806420.png)
1,2-Dihydroazeto[1,2-a]benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dihydroazeto[1,2-a]benzimidazole is a heterocyclic compound that features a fused ring system consisting of a benzimidazole moiety and an azetidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Dihydroazeto[1,2-a]benzimidazole can be synthesized through several methods. One common approach involves the cyclization of o-phenylenediamine derivatives with aldehydes under acidic conditions. This reaction typically requires a catalyst such as tert-butanesulfoxide and N-bromosuccinimide (NBS) to facilitate the formation of the azetidine ring .
Another method involves the use of microwave irradiation to accelerate the reaction between N-phenyl-o-phenylenediamine and benzaldehyde. This method is advantageous due to its high efficiency and environmentally friendly conditions, as it often requires only a small amount of catalyst and can be performed under solvent-free conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dihydroazeto[1,2-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.
Substitution: Halogenating agents, alkylating agents, and other nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce reduced forms of the compound with altered electronic properties.
Aplicaciones Científicas De Investigación
1,2-Dihydroazeto[1,2-a]benzimidazole has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes and receptors.
Mecanismo De Acción
The mechanism of action of 1,2-Dihydroazeto[1,2-a]benzimidazole involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. Its unique structure allows it to interact with multiple targets, making it a versatile compound in medicinal chemistry .
Comparación Con Compuestos Similares
1,2-Dihydroazeto[1,2-a]benzimidazole can be compared with other similar compounds, such as:
Benzimidazole: A parent compound with a simpler structure, widely used in medicinal chemistry for its bioactivity.
Pyrido[1,2-a]benzimidazole: A compound with an additional pyridine ring, known for its antimicrobial and anticancer properties.
Imidazo[1,2-a]benzimidazole: A compound with an imidazole ring, used in various chemical and biological applications.
The uniqueness of this compound lies in its fused azetidine ring, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Número CAS |
223600-06-4 |
|---|---|
Fórmula molecular |
C9H8N2 |
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
1,2-dihydroazeto[1,2-a]benzimidazole |
InChI |
InChI=1S/C9H8N2/c1-2-4-8-7(3-1)10-9-5-6-11(8)9/h1-4H,5-6H2 |
Clave InChI |
GBVDGYQXXFICNE-UHFFFAOYSA-N |
SMILES canónico |
C1CN2C1=NC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3-Dimethylbicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B13806337.png)




![1-Propanol, 2-methyl-2-[(2-methyl-2-propenyl)oxy]-](/img/structure/B13806365.png)
![5-Bromo-2-[[2-(4-ethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13806370.png)




![Magnesium;5,5-dioxido-2,4,6,8,9,10-hexaoxa-1,5-disila-3,7-dialuminatricyclo[5.1.1.11,3]decane](/img/structure/B13806403.png)


